N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine
Overview
Description
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine is an organic compound that belongs to the class of oxazolidines. It is characterized by the presence of a bromomethyl group attached to the oxazolidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and stability under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine typically involves the reaction of 4-(bromomethyl)-2,2-dimethyloxazolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group serves as a protective group for the amine functionality, preventing unwanted side reactions during subsequent synthetic steps .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of solid acid catalysts, such as Amberlyst-15, can further enhance the efficiency of the reaction by providing a heterogeneous environment that facilitates the separation and reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include substituted oxazolidines, oxazolidinones, and various reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is employed in the development of new drug candidates, particularly in the field of oncology and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine involves the reactivity of the bromomethyl group, which can undergo nucleophilic substitution reactions. The Boc group provides protection to the amine functionality, allowing for selective reactions at the bromomethyl site. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during subsequent synthetic steps .
Comparison with Similar Compounds
N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine can be compared with other similar compounds, such as:
N-Boc-4-bromoaniline: This compound also contains a Boc-protected amine and a bromine atom, but it lacks the oxazolidine ring, making it less versatile in certain synthetic applications.
N-Boc-4-bromopiperidine: Similar to this compound, this compound contains a Boc-protected amine and a bromine atom, but it features a piperidine ring instead of an oxazolidine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the oxazolidine ring and the Boc-protected amine, which provides a balance of stability and reactivity that is advantageous in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPBVQWEAFHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192488-15-5 | |
Record name | tert-butyl 4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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